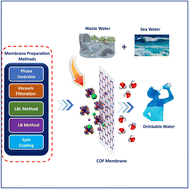Covalent organic framework-based lamellar membranes for water desalination applications
RSC Sustainability Pub Date: 2023-08-25 DOI: 10.1039/D3SU00212H
Abstract
Covalent Organic Framework (COF)-based two-dimensional materials have great potential to be utilized as separation membranes with high permeability and rejection while mitigating the permeability–selectivity trade-off due to their single layer thickness and large specific surface area. This review summarizes the current preparation methods of COF-based membranes, and discusses modification strategies for their physicochemical properties. It also provides an overview of their applications in desalination of seawater, brackish water, and industrial wastewater. Then, we highlight the current engineering hurdles and suggest suitable solutions. Finally, the review focuses on the future research direction to improve the separation performance of existing COF-based membranes.


Recommended Literature
- [1] Designing self-propelled microcapsules for pick-up and delivery of microscopic cargo
- [2] Note on Reichards “silver” method for the determination of morphine in opium
- [3] Synthesis of manganese molybdate/MWCNT nanostructure composite with a simple approach for supercapacitor applications
- [4] A distorted trigonal bipyramidal co-ordination of cobalt in tris-(o-diphenylphosphinophenyl)phosphinochlorocobalt(II) tetraphenylborate
- [5] Rational synthesis of an ultra-stable Zn(ii) coordination polymer based on a new tripodal pyrazole ligand for the highly sensitive and selective detection of Fe3+ and Cr2O72− in aqueous media†
- [6] Copper-mediated electrophilic imination of alkenylzirconocenes with O-benzoyl ketoximes and aldoximes†
- [7] Back cover
- [8] Contents list
- [9] Temperature dependence of carbon isotope effects in CO/CO complex exchange reactions
- [10] Study on the formation of magnetic nanoclusters and change in spin ordering in Co-doped ZnO using magnetic susceptibility†









